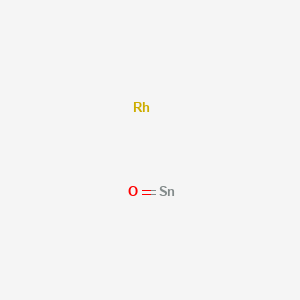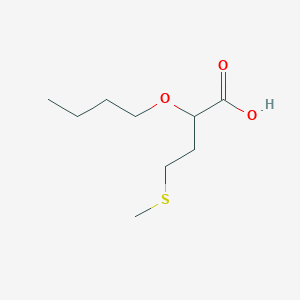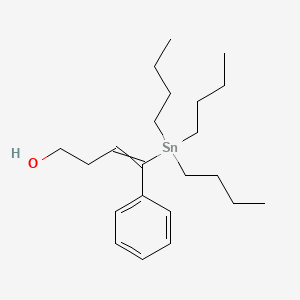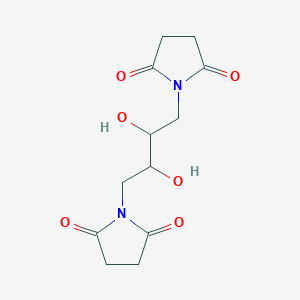
1,1'-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) is a complex organic compound characterized by the presence of two pyrrolidine-2,5-dione rings connected via a 2,3-dihydroxybutane-1,4-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) typically involves the reaction of pyrrolidine-2,5-dione with a dihydroxybutane derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the dihydroxybutane-1,4-diyl linker.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in a reactor and subjected to specific temperature and pressure conditions to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the pyrrolidine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols or diamines.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog with similar structural features but lacking the dihydroxybutane linker.
Dihydroxybutane derivatives: Compounds with similar dihydroxybutane structures but different functional groups attached.
Uniqueness
1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) is unique due to the combination of two pyrrolidine-2,5-dione rings and a dihydroxybutane linker, which imparts distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
681129-02-2 |
|---|---|
Molekularformel |
C12H16N2O6 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
1-[4-(2,5-dioxopyrrolidin-1-yl)-2,3-dihydroxybutyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H16N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h7-8,15-16H,1-6H2 |
InChI-Schlüssel |
HUVBGDMHARKCIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)CC(C(CN2C(=O)CCC2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)

![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
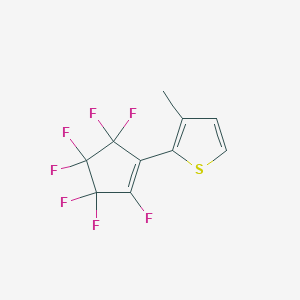

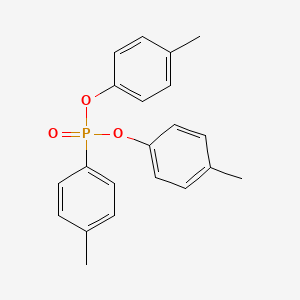

![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)

![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
